![molecular formula C15H11ClF3NO B11942984 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide CAS No. 1894-71-9](/img/structure/B11942984.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide is an organic compound characterized by the presence of a trifluoromethyl group, a chloro group, and a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from by-products and impurities .
化学反応の分析
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted amides, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and properties.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its effects on cellular proliferation .
類似化合物との比較
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- 2-chloro-5-(trifluoromethyl)phenyl isocyanate
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
特性
CAS番号 |
1894-71-9 |
|---|---|
分子式 |
C15H11ClF3NO |
分子量 |
313.70 g/mol |
IUPAC名 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H11ClF3NO/c16-12-7-6-11(15(17,18)19)9-13(12)20-14(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21) |
InChIキー |
CAFKOOUYTBSMIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


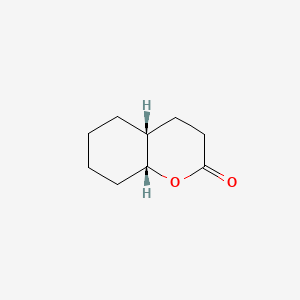
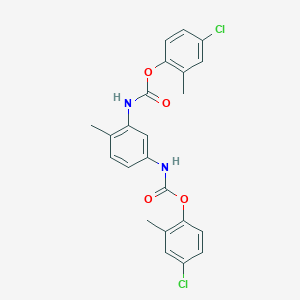
![2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)



![Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11942927.png)
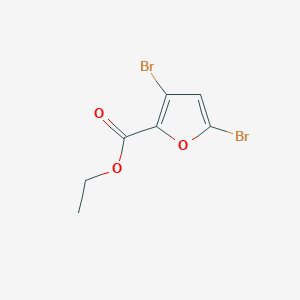
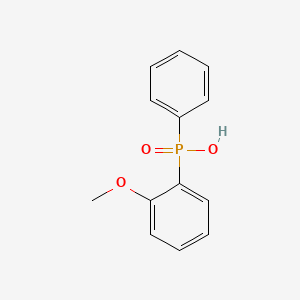
![11-(4-fluorobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942948.png)
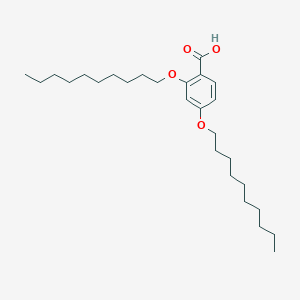
![1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11942966.png)
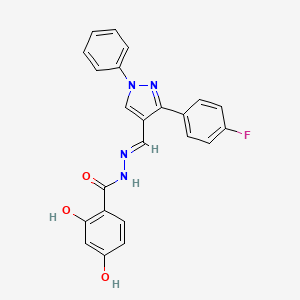
![1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11942971.png)
